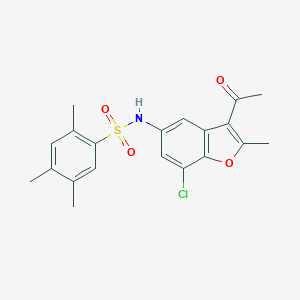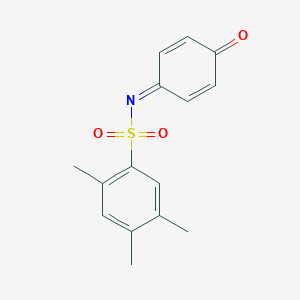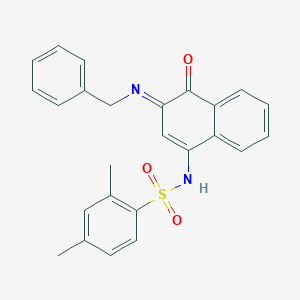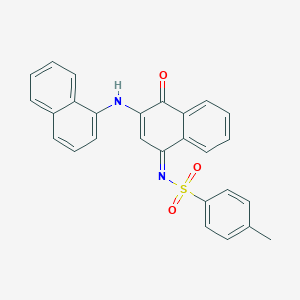amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound X, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzofuran derivatives and is synthesized through a multi-step process, which will be discussed in detail below. In
Wirkmechanismus
The mechanism of action of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity through the inhibition of several key enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several key enzymes involved in cell proliferation and survival, including topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity. Finally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One potential direction is the development of more efficient synthesis methods that can be used to produce this compound on a larger scale. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in animal models, which will be necessary for its eventual use in human clinical trials.
Synthesemethoden
The synthesis of Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with isonicotinoyl hydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with methyl 3-aminobenzoate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[[(4-fluorophenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate has a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
Molekularformel |
C23H17FN2O6S |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
methyl 5-[(4-fluorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H17FN2O6S/c1-14-21(23(28)31-2)19-13-17(5-8-20(19)32-14)26(22(27)15-9-11-25-12-10-15)33(29,30)18-6-3-16(24)4-7-18/h3-13H,1-2H3 |
InChI-Schlüssel |
OBYYGNYQBJVROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)

![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)

![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)



